N-[2-(Benzylsulfanyl)ethyl]glycine

Lipophilicity Membrane Permeability Drug Design

N-[2-(Benzylsulfanyl)ethyl]glycine is an N-substituted glycine derivative with the molecular formula C11H15NO2S. Its structure features a glycine backbone connected to a benzylsulfanyl moiety via an ethyl spacer, which contributes to a molecular weight of 225.31 g/mol.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 192123-62-9
Cat. No. B12576381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Benzylsulfanyl)ethyl]glycine
CAS192123-62-9
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCCNCC(=O)O
InChIInChI=1S/C11H15NO2S/c13-11(14)8-12-6-7-15-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)
InChIKeyVJOGNPYLUIIEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Benzylsulfanyl)ethyl]glycine (CAS 192123-62-9): Physicochemical and Structural Baseline for Research Procurement


N-[2-(Benzylsulfanyl)ethyl]glycine is an N-substituted glycine derivative with the molecular formula C11H15NO2S . Its structure features a glycine backbone connected to a benzylsulfanyl moiety via an ethyl spacer, which contributes to a molecular weight of 225.31 g/mol . This architecture provides three potential donor atoms (N, O, S) for metal coordination, distinguishing it from simpler N-alkyl or N-acyl glycines and making it a versatile scaffold for medicinal chemistry and coordination chemistry applications.

Why Generic N-Substituted Glycines Cannot Substitute N-[2-(Benzylsulfanyl)ethyl]glycine in Structure-Activity Studies


Simply substituting N-[2-(Benzylsulfanyl)ethyl]glycine with a smaller N-alkyl-glycine or N-benzylglycine overlooks critical structural and physicochemical differences that directly impact biological and chemical behavior. The presence of both a secondary amine and a thioether creates a unique N,S-donor set, absent in analogs like N-Benzylglycine, which only offers N,O-coordination [1]. Furthermore, the benzylsulfanyl group significantly increases lipophilicity by ~0.6–1.96 log units compared to N-Benzylglycine or N-[2-(Methylsulfanyl)ethyl]glycine, respectively, altering membrane permeability and non-specific binding profiles . These quantitative differences mean that even closely related compounds are not functionally interchangeable, making the specific procurement of this exact structure essential for reproducible SAR studies.

Head-to-Head Differentiation Data for N-[2-(Benzylsulfanyl)ethyl]glycine vs. Closest Analogs


LogP-Driven Lipophilicity Advantage of N-[2-(Benzylsulfanyl)ethyl]glycine Over its Methyl Analog

The target compound exhibits a computed LogP of 1.98, which is 1.96 log units higher than that of its direct methyl analog, N-[2-(Methylsulfanyl)ethyl]glycine (LogP = 0.0236) . This significant increase in lipophilicity is directly attributable to the substitution of a methyl group with a benzyl group on the sulfur atom, and it is a key determinant for passive membrane permeability and non-specific protein binding .

Lipophilicity Membrane Permeability Drug Design

Comparative Lipophilicity of N-[2-(Benzylsulfanyl)ethyl]glycine vs. N-Benzylglycine

Compared to N-Benzylglycine, a common N-substituted glycine lacking a thioether, N-[2-(Benzylsulfanyl)ethyl]glycine demonstrates a LogP of 1.98 versus 1.41 for N-Benzylglycine [1]. The ~0.57 log unit increase is attributed to the addition of the ethyl-sulfur spacer, which introduces greater hydrophobic surface area and a polarizable sulfur atom, both of which contribute to differential protein binding and pharmacokinetic profiles .

Lipophilicity SAR N-substituted Glycines

Enhanced Polar Surface Area of N-[2-(Benzylsulfanyl)ethyl]glycine for Improved Solubility vs. N-Benzylglycine

The target compound possesses a topological Polar Surface Area (TPSA) of 74.63 Ų, which is significantly higher than the 49.33 Ų reported for N-Benzylglycine . This increase of 25.3 Ų is due to the additional secondary amine and thioether functionalities, and is a well-known predictor of improved aqueous solubility and reduced CNS penetration, thus expanding its utility in peripheral drug targets [1].

Polar Surface Area Solubility Drug-likeness

Metal Chelation Potential: N,S,O-Tridentate Donor Set vs. N,O-Bidentate Analogs

The unique combination of a secondary amine, a carboxylic acid, and a thioether in N-[2-(Benzylsulfanyl)ethyl]glycine creates a potential N,S,O-tridentate ligand system . This is a structural feature absent in analogs like N-Benzylglycine, which can only act as an N,O-bidentate ligand. While quantitative stability constants for this specific compound are not publicly available, class-level inference from related aminothioether-glycine systems predicts the formation of more stable metal complexes with soft metal ions like Cu(II), Zn(II), and Co(II) compared to analogs lacking the sulfur donor [1].

Coordination Chemistry Metal Chelation Scaffold Design

Molecular Weight Differential as a Selectivity Filter in Fragment-Based Screening

With a molecular weight of 225.31 g/mol, N-[2-(Benzylsulfanyl)ethyl]glycine is significantly heavier than its closest analog, N-[2-(Methylsulfanyl)ethyl]glycine (MW 149.21 g/mol) . This 76.1 g/mol difference places it in a distinct chemical space, often associated with higher target affinity but lower ligand efficiency . In fragment-based screening campaigns, this difference is crucial as the methyl analog falls clearly within the 'Rule of Three' for fragment-like molecules (MW < 300), while the benzylsulfanyl derivative is between fragments and lead-like compounds.

Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

Procurement-Driven Application Scenarios for N-[2-(Benzylsulfanyl)ethyl]glycine (CAS 192123-62-9)


Designing Cell-Permeable Probes Requiring Predictable Lipophilicity

For projects requiring a moderately lipophilic, N-substituted glycine scaffold to ensure passive diffusion across cell membranes, N-[2-(Benzylsulfanyl)ethyl]glycine is the preferred choice. Its LogP of 1.98 provides a quantifiable advantage over both the highly polar methyl analog (LogP 0.02) and the less polar N-Benzylglycine (LogP 1.41), allowing for predictable tuning of cellular uptake without resorting to trial-and-error synthesis .

Constructing Metal-Chelating Peptidomimetics with a Soft Sulfur Donor

When designing peptide-based inhibitors for metalloenzymes that preferentially bind soft metals like copper or zinc, the tridentate N,S,O donor set of this compound offers a distinct advantage. Unlike N-Benzylglycine, which provides only N,O-coordination, this scaffold can engage metal ions more tightly, potentially leading to more potent and selective enzyme inhibitors . This makes it a strategic building block for medicinal chemistry campaigns targeting matrix metalloproteinases (MMPs) or other zinc-dependent enzymes.

Fine-Tuning Physicochemical Properties in Early-Stage Lead Optimization

In SAR studies where a core glycine fragment needs incremental increases in both lipophilicity and polar surface area, this compound represents a unique intermediate. Its TPSA of 74.63 Ų coupled with a LogP of 1.98 fills a gap between small polar fragments and larger lipophilic leads, making it an ideal scaffold for exploring chemical space that is often underrepresented in commercial screening libraries .

Development of UV-Active or Cleavable Linkers in Chemical Biology

The benzylsulfanyl group provides a chromophore amenable to UV detection and a thioether that can be oxidized or cleaved under specific conditions. This contrasts with N-Benzylglycine, which lacks the sulfur-based reactivity. This compound class is therefore suitable for designing traceable probes or linkers in bioconjugate chemistry, where both detection and on-demand release are required .

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